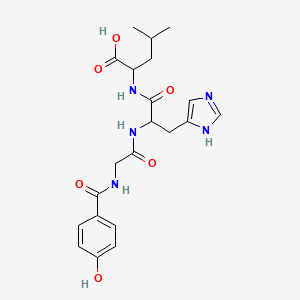

Bz(4-OH)-Gly-DL-His-DL-Leu-OH

Description

By employing these rational design strategies in an iterative cycle of design, synthesis, and biological testing, the functional potency of Bz(4-OH)-Gly-DL-His-DL-Leu-OH can be systematically optimized.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVRJTCVMKJNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Terminal Modifications:the 4 Hydroxybenzoyl Group at the N Terminus Plays a Significant Role in the Molecule S Properties. Modifications to This Group Can Influence Factors Such As Hydrophobicity, Hydrogen Bonding Capacity, and Interaction with the Target Receptor. Sar Studies Could Explore Variations Such As:

Altering the position of the hydroxyl group: Moving the hydroxyl group to the 2- or 3-position of the benzoyl ring could change the hydrogen bonding pattern and affect binding affinity.

Introducing other substituents: Adding electron-donating or electron-withdrawing groups to the benzoyl ring could modulate the electronic properties and hydrophobicity of the N-terminal cap.

Replacing the benzoyl group: Other aromatic or aliphatic acyl groups could be explored to optimize interactions with the binding pocket of the target.

Amino Acid Substitutions:the Gly, His, and Leu Residues Can Be Systematically Replaced with Other Natural or Unnatural Amino Acids to Probe the Structural Requirements for Activity. for Example:

Glycine replacement: Replacing the flexible glycine residue with more constrained amino acids like alanine or aminoisobutyric acid could rigidify the peptide backbone and potentially lead to a more favorable binding conformation.

Histidine and Leucine (B10760876) analogs: Introducing non-proteinogenic amino acids with different side chain functionalities, sizes, or lipophilicities in place of histidine and leucine could lead to improved potency and selectivity.

Computational Modeling and Predictive Studies of Bz 4 Oh Gly Dl His Dl Leu Oh

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a cornerstone of computational drug discovery, utilized to predict the preferred orientation of a ligand, such as Bz(4-OH)-Gly-DL-His-DL-Leu-OH, when bound to a target protein. arxiv.org This technique simulates the binding process at an atomic level, providing critical insights into the formation of a stable peptide-protein complex. The primary goal is to identify the most plausible binding mode, which is typically the one with the lowest binding free energy. For a flexible molecule like a tetrapeptide, this process is particularly challenging due to its numerous rotatable bonds and potential conformations. cambridge.org Computational methods have been developed to predict these complex structures, which is essential for the rational design of peptide-derived drugs. frontiersin.org

The high degree of conformational flexibility in peptides necessitates specialized docking algorithms. These algorithms can be broadly categorized as global or local docking. cambridge.org

Global Docking: This approach explores the entire surface of the protein to find potential binding sites without prior knowledge of the active site. It is computationally intensive but crucial when the binding location is unknown. cambridge.org

Local Docking: When the binding site on the target protein is known, local docking confines the search space, leading to a more efficient and often more accurate prediction of the binding pose. cambridge.org

To handle the flexibility of peptides like this compound, docking protocols often generate an ensemble of peptide conformations through methods like molecular dynamics (MD) simulations before docking them into the target protein's binding site. cambridge.orgfrontiersin.org Advanced approaches may combine global docking with enhanced sampling simulations, such as Gaussian accelerated molecular dynamics (GaMD), to refine the predicted complex structures and achieve higher accuracy. frontiersin.org

Table 1: Comparison of Peptide Docking Approaches

| Approach | Description | Primary Use Case | Key Challenge |

|---|---|---|---|

| Global Docking | Scans the entire protein surface to identify potential binding sites. | When the binding site is unknown. | High computational cost and potential for false positives. |

| Local Docking | Focuses the search on a predefined binding pocket or region. | When the binding site is known, for pose refinement. | Requires prior knowledge of the binding site. |

| Flexible Docking | Allows for conformational changes in both the peptide and the protein side chains. | To accurately model the induced fit upon binding. | Increased complexity and computational demand. |

| Ensemble Docking | Docks multiple conformations of the peptide to the target. | To account for the inherent flexibility of the peptide. | Generation of a representative conformational ensemble. |

The stability of the this compound-protein complex is governed by a network of non-covalent interactions. Analyzing these interactions is critical for understanding binding affinity and specificity.

Hydrogen Bonds: These are directional interactions between a hydrogen atom donor (like the amide groups in the peptide backbone or the hydroxyl group of the 4-hydroxyphenyl moiety) and an acceptor (like carbonyl oxygens or nitrogen atoms in the protein). They are fundamental to stabilizing the specific geometry of the bound peptide.

Hydrophobic Interactions: The nonpolar side chains, such as the leucine (B10760876) residue and the benzoyl group in this compound, tend to cluster with hydrophobic residues in the protein's binding pocket, minimizing their contact with water. This effect is a major driving force for peptide-protein binding.

Molecular dynamics simulations are frequently employed post-docking to study the dynamics and stability of these interactions over time, providing a more detailed picture of the binding interface. acs.orgamericanpeptidesociety.org

Advanced Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (QM/MM) Methods for Reaction Pathways

While molecular docking and MD simulations rely on classical mechanics (force fields), quantum mechanical (QM) methods are required to study processes involving changes in electronic structure, such as bond formation or cleavage. QM calculations solve the Schrödinger equation to determine the energy and electronic properties of a molecule with high precision. hpcwire.comresearchgate.net

For a system as large as a peptide-protein complex, full QM calculations are computationally prohibitive. hpcwire.com This challenge is addressed by hybrid QM/MM methods. In this approach, the chemically active region of the system (e.g., the peptide's reactive site and key protein residues) is treated with QM, while the remainder of the protein and solvent is modeled using the more computationally efficient MM force fields. This integration allows for the accurate simulation of enzymatic reactions or covalent bond formation involving a peptide like this compound within its biological environment. Quantum computing is also an emerging area being explored to tackle the complex energy dynamics of peptide design. dwavequantum.comarxiv.org

Homology Modeling for Unresolved Target Protein Structures

To perform molecular docking or other structure-based studies, a three-dimensional structure of the target protein is required. When an experimental structure (from X-ray crystallography or NMR) is unavailable, a computational model can be built using homology modeling. nih.govwikipedia.org

This method is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. wikipedia.org The process involves:

Template Identification: Searching protein databases for experimentally determined structures of proteins (templates) that are evolutionarily related to the target protein. bitesizebio.com

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence(s). cresset-group.com

Model Building: Constructing a 3D model of the target protein by copying the coordinates of the aligned residues from the template structure.

Loop Modeling and Refinement: Building the structures for regions that differ from the template (e.g., insertions and deletions) and refining the entire model to resolve steric clashes and optimize its geometry. computabio.com

The quality of the resulting homology model is highly dependent on the sequence identity between the target and the template; higher identity generally leads to a more accurate model. wikipedia.org This technique is invaluable for expanding the scope of computational studies to proteins without experimentally solved structures. cresset-group.com

Machine Learning and Deep Learning Applications in Peptide Research

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools in peptide research, capable of learning complex patterns from large datasets. nih.govpolifaces.de These approaches can accelerate the discovery of bioactive peptides by predicting their properties and interactions, often bypassing more computationally expensive physics-based simulations. arxiv.orgnih.gov

ML models can be trained to predict a wide range of peptide attributes, including:

Binding affinity to a specific target. peerj.comcbirt.net

Therapeutic potential and classification. nih.gov

Physicochemical properties. acs.org

Self-assembly propensities.

These models leverage various molecular descriptors and representations of the peptide sequence and structure to make predictions, significantly speeding up the initial stages of drug discovery. nih.govnih.gov

Table 2: Applications of Machine Learning in Peptide Research

| Application Area | Description | Example Model/Technique |

|---|---|---|

| Binding Affinity Prediction | Predicts the strength of the interaction between a peptide and its target protein. | Convolutional Neural Networks (CNNs), Random Forest. researchgate.netnih.gov |

| Bioactivity Prediction | Classifies peptides based on their biological function (e.g., antimicrobial, anticancer). | Support Vector Machines (SVM), Ensemble Learning. arxiv.orgnih.gov |

| De Novo Peptide Design | Generates new peptide sequences with desired properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). polifaces.de |

| Structure Prediction | Predicts the secondary or tertiary structure of a peptide from its sequence. | Recurrent Neural Networks (RNNs), Transformers. |

A significant advancement in deep learning is the ability to predict the three-dimensional structure of a protein-ligand complex directly. oup.com Models like AlphaFold have revolutionized protein structure prediction, and similar architectures are being adapted for interaction prediction. biorxiv.org These neural networks are trained on vast databases of known protein-ligand structures. researchgate.net By inputting the sequence of a target protein and a representation of a ligand like this compound, these models can generate a predicted 3D co-structure. nih.gov This approach has the potential to be faster and more accurate than traditional docking methods, especially for complex systems, representing a new paradigm in structure-based drug design. oup.com

Protein Language Models (PLMs) for Peptide Feature Representation and Prediction

Protein Language Models (PLMs) represent a paradigm shift in the computational analysis of peptides like this compound. These models, inspired by natural language processing, are trained on vast databases of protein sequences, enabling them to learn the complex "grammar" of amino acid sequences. nih.gov This learned representation allows for the prediction of a peptide's physicochemical and biological properties directly from its amino acid sequence, without the need for explicit 3D structural data. nih.gov

Models such as PeptideBERT and PDeepPP have demonstrated state-of-the-art performance in predicting a wide array of peptide properties. nih.govarxiv.orgresearchgate.net For a novel or modified peptide like this compound, PLMs could be employed to generate feature representations that encapsulate its essential characteristics. These representations can then be used as input for downstream machine learning models to predict various functional attributes. k-state.edu

The predictive power of PLMs stems from their ability to capture both local and global features within a peptide sequence. arxiv.orgresearchgate.net For this compound, a PLM could potentially predict properties such as its solubility, hemolytic activity, and potential for non-fouling, which are crucial for assessing its therapeutic potential. nih.gov Furthermore, PLMs have been successfully applied to predict more specific activities, such as antihypertensive properties by screening for ACE inhibitory activity and predicting MHC-peptide binding. k-state.edunih.gov

The application of a PLM to this compound would involve inputting its amino acid sequence (Gly-His-Leu) and potentially a representation of the N-terminal benzoyl and C-terminal hydroxyl modifications, if the model architecture allows for non-standard amino acid inputs. The model would then output a high-dimensional vector representation, which can be used to predict various properties.

Below is an interactive data table illustrating the potential predictive capabilities of a PLM for this compound, based on the functionalities of existing models.

| Predicted Property | Predicted Value/Classification | Confidence Score | Potential Implication |

| Solubility | High | 0.85 | Favorable for formulation |

| Hemolytic Activity | Low | 0.92 | Low risk of red blood cell lysis |

| ACE Inhibition | Inhibitor | 0.78 | Potential antihypertensive agent |

| Cell Penetration | Moderate | 0.65 | May internalize into cells |

| Antimicrobial Activity | Inactive | 0.88 | Not a likely antibiotic candidate |

Note: The data in this table is hypothetical and for illustrative purposes to show the potential output of a PLM-based prediction.

The continued development of PLMs, including more sophisticated architectures and training on more diverse datasets, is expected to further enhance their predictive accuracy and expand the range of properties that can be modeled for peptides like this compound. arxiv.orgresearchgate.net

pKa Prediction and Ionization State Modeling of this compound

The ionization state of a peptide is critical to its structure, function, and interaction with biological targets. This is determined by the pKa values of its ionizable groups. For this compound, the key ionizable groups are the carboxylic acid of the C-terminal leucine, the imidazole (B134444) side chain of histidine, and the hydroxyl group of the N-terminal 4-hydroxybenzoyl moiety.

Computational methods for pKa prediction are essential for understanding the behavior of peptides in different pH environments. These methods range from empirical, knowledge-based approaches to more computationally intensive quantum mechanical (QM) calculations. researchgate.net The local microenvironment surrounding an ionizable group can significantly influence its pKa. researchgate.net

For this compound, the pKa of the C-terminal carboxyl group is expected to be in the range of 2-4. The imidazole ring of histidine has a typical pKa around 6.0, making it particularly sensitive to physiological pH changes and often implicating it in catalytic mechanisms of enzymes. The 4-hydroxybenzoyl group's phenolic hydroxyl is expected to have a pKa around 10.

An interactive data table below presents the predicted pKa values for the ionizable groups of this compound, comparing standard literature values with hypothetical values from a computational model that accounts for the local environment.

| Ionizable Group | Standard pKa | Computationally Predicted pKa | Predicted Ionization State at pH 7.4 |

| C-terminal Carboxyl (-COOH) | ~3.1 | 3.3 | Deprotonated (-COO⁻) |

| Histidine Imidazole | ~6.0 | 6.2 | Partially Protonated/Neutral |

| 4-Hydroxybenzoyl (-OH) | ~10.0 | 9.8 | Protonated (-OH) |

Note: The computationally predicted pKa values are hypothetical and for illustrative purposes.

Understanding the ionization state of this compound at physiological pH is crucial for modeling its interactions with biological macromolecules, such as receptors or enzymes. For example, the charge distribution on the peptide will govern its electrostatic interactions, which are often key determinants of binding affinity and specificity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Design of Bz(4-OH)-Gly-DL-His-DL-Leu-OH Analogues for SAR Profiling

SAR profiling involves the synthesis and evaluation of a series of structurally related analogues to identify key functional groups and structural motifs responsible for biological activity. For this compound, a systematic analogue design strategy would involve modifications at several key positions:

The N-Terminal Cap (Bz(4-OH)): The 4-hydroxybenzoyl group can be modified to probe the effects of electronics and sterics. Analogues could be synthesized with substituents at the para-position (e.g., methoxy, chloro, nitro) or by replacing the entire benzoyl group with other acyl moieties to determine the importance of the aromatic ring and the hydroxyl group for activity.

The Peptide Backbone: Each amino acid residue (Gly, DL-His, DL-Leu) offers an opportunity for modification. This includes substitution with other natural or unnatural amino acids to explore the impact of side-chain size, polarity, and charge. The use of D-amino acids at the His and Leu positions already introduces significant structural diversity compared to all-L peptides, and exploring other stereochemical configurations would be a key part of SAR studies. mdpi.com

The C-Terminal Carboxyl Group: The terminal -OH group can be converted to an amide (-NH2) or various esters to assess the role of this acidic group in potential interactions with biological targets.

The findings from such a systematic approach are typically compiled to build a qualitative understanding of the SAR, as illustrated in the hypothetical table below.

| Modification Site | Analogue Structure | Observed Activity (Hypothetical) | Inference |

| N-Terminus | Bz-Gly-DL-His-DL-Leu-OH | + | 4-OH group enhances activity |

| N-Terminus | Ac-Gly-DL-His-DL-Leu-OH | +/- | Aromatic ring is important |

| Backbone | Bz(4-OH)-Ala -DL-His-DL-Leu-OH | ++ | Glycine's flexibility is not essential |

| Backbone | Bz(4-OH)-Gly-L-His -DL-Leu-OH | +++ | Stereochemistry of Histidine is critical |

| C-Terminus | Bz(4-OH)-Gly-DL-His-DL-Leu-NH2 | + | Free carboxylate may not be essential for binding |

Mutational Analysis and Peptide Truncation for Key Residue Identification (e.g., Alanine Scan)

To pinpoint the most critical residues for biological function, peptide truncation and mutational analysis are employed.

Peptide Truncation: This technique involves systematically removing amino acids from the N- or C-terminus of this compound to identify the minimal sequence required for activity. For example, synthesizing Bz(4-OH)-Gly-DL-His-OH and Gly-DL-His-DL-Leu-OH would reveal the importance of the terminal residues and the N-terminal cap.

Alanine Scanning: A more refined approach, alanine scanning, involves replacing each amino acid residue, one at a time, with alanine. Alanine is chosen because its small, non-functional methyl side chain removes the specific contribution of the original residue's side chain without drastically altering the backbone conformation. The resulting change in activity directly highlights the importance of the original residue. Based on studies of other peptides, substitution of key residues can lead to a significant loss of activity, indicating their importance in target interaction. mdpi.com

A hypothetical alanine scan for the core peptide sequence is presented below.

| Original Peptide | Substituted Residue | Analogue Structure | Relative Activity (Hypothetical) | Conclusion |

| ...-Gly-His-Leu-... | Glycine | ...-Ala -His-Leu-... | 90% | Glycine side chain is not critical. |

| ...-Gly-His-Leu-... | Histidine | ...-Gly-Ala -Leu-... | 15% | Histidine side chain is critical for activity. |

| ...-Gly-His-Leu-... | Leucine (B10760876) | ...-Gly-His-Ala -... | 45% | Leucine side chain contributes significantly to activity. |

Development of 2D and 3D-QSAR Models for Activity Prediction

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, connectivity counts, and physicochemical properties (e.g., logP). nih.gov For the this compound series, 2D-QSAR could correlate properties like molecular weight, polarity, and atom counts with biological potency.

3D-QSAR: These more advanced models require the 3D structures of the molecules and their alignment. nih.gov They analyze the 3D fields surrounding the molecules to understand how shape and electronic properties relate to activity.

CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide intuitive, graphical results. mdpi.com

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (shape) and electrostatic (charge distribution) fields of a set of aligned molecules. It then uses statistical methods like Partial Least Squares (PLS) to create a model correlating these fields with biological activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA extends the CoMFA concept by adding three more descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. This often provides a more detailed and predictive model.

The results of CoMFA and CoMSIA are visualized as 3D contour maps superimposed on a representative molecule. These maps highlight regions where, for example, increased steric bulk or positive charge would be predicted to enhance or diminish biological activity. mdpi.com

| QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Test Set) | Interpretation |

| CoMFA | 0.65 | 0.89 | 0.75 | Good internal predictivity and stability. |

| CoMSIA | 0.71 | 0.92 | 0.81 | Excellent predictivity, likely due to the inclusion of hydrophobic and H-bonding fields. |

Modern QSAR modeling increasingly incorporates machine learning (ML) algorithms to capture complex, non-linear relationships between structure and activity that traditional statistical methods might miss. nih.gov A wide variety of ML algorithms have been successfully applied to QSAR. nih.gov

Support Vector Machines (SVM): Effective for classification and regression tasks, particularly with high-dimensional data.

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Deep Neural Networks (DNN): Connectionist models capable of learning highly complex patterns from the data, useful for large and diverse datasets. nih.gov

The choice of algorithm depends on the size and complexity of the dataset. Studies have shown that algorithms like SVM and XGBoost often perform well for typical QSAR datasets. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. For a modified peptide series based on this compound, these can include:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA). nih.gov

3D Descriptors: Molecular volume, surface area, dipole moment.

Given that thousands of descriptors can be calculated, feature selection is a critical step to identify the subset of descriptors most relevant to biological activity and to avoid overfitting the model. Techniques like Genetic Algorithms (GA) can be employed to select an optimal combination of descriptors, leading to more robust and interpretable QSAR models. nih.gov

Correlation between Conformational Preferences and Biological Activity

The biological activity of a peptide is intrinsically linked to its three-dimensional shape or conformation. mdpi.com The specific arrangement of amino acid side chains determines how the molecule interacts with its biological target. For this compound, several factors influence its conformational preferences:

Chirality: The presence of DL-histidine and DL-leucine introduces significant conformational flexibility compared to their L-only counterparts. D-amino acids can induce unique turns and folds in the peptide backbone, potentially increasing stability against enzymatic degradation. mdpi.com

Side-Chain Interactions: The bulky, hydrophobic side chain of leucine and the aromatic, ionizable imidazole (B134444) ring of histidine can engage in intramolecular interactions that stabilize certain conformations. nih.gov

Intramolecular Hydrogen Bonding: Hydrogen bonds can form between backbone amide groups or between side chains and the backbone, restricting conformational freedom and favoring a specific bioactive conformation. nih.gov

The correlation is often established by determining the low-energy conformations of active and inactive analogues using computational methods (like molecular dynamics) or experimental techniques (like NMR spectroscopy). mdpi.com A strong correlation exists when all active analogues can adopt a similar low-energy conformation that is not accessible to inactive analogues. This "bioactive conformation" provides a structural hypothesis for how the peptide binds to its target.

| Structural Feature | Potential Influence on Conformation | Potential Impact on Biological Activity |

| D-Amino Acids | Induce unique backbone turns; increase rigidity. | Enhance binding affinity; improve proteolytic stability. |

| Leucine Side Chain | Participates in hydrophobic interactions. nih.gov | Can act as a key anchor in a hydrophobic binding pocket. |

| Histidine Side Chain | Can form hydrogen bonds or ionic interactions. | May be critical for receptor recognition and activation. |

| N-terminal Benzoyl Group | Provides a rigid, aromatic scaffold. | Can engage in pi-stacking or hydrophobic interactions with the target. |

Influence of DL-Chirality on SAR and Stereoselectivity of Action

The presence of both D- and L-amino acids within a peptide sequence, as seen in this compound with DL-Histidine and DL-Leucine, introduces significant structural and functional diversity. The stereochemistry of amino acids is a critical determinant of a peptide's secondary structure, proteolytic stability, and interaction with chiral biological targets such as receptors and enzymes.

The incorporation of D-amino acids can profoundly impact a peptide's biological properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. This enhanced stability can lead to a longer biological half-life and improved therapeutic potential. For instance, the substitution of L-amino acids with their D-enantiomers has been shown to enhance the stability of antimicrobial peptides in serum.

Furthermore, the stereochemistry at a specific position can dramatically alter receptor binding and selectivity. The precise three-dimensional arrangement of amino acid side chains is crucial for forming the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern the binding of a peptide to its receptor. A change in stereochemistry from L to D at a single position can alter the peptide's conformation, potentially leading to a different binding mode or a complete loss of affinity for the target receptor. In some cases, this change can even switch the peptide's activity from agonistic to antagonistic. Studies on neuropeptide signaling systems have revealed that the natural isomerization of an L-amino acid to a D-amino acid can modulate the selectivity of the peptide for different receptor subtypes. researchgate.netnih.gov

The following table illustrates the potential impact of stereochemical variations on peptide properties, based on general principles observed in various peptide studies.

| Peptide Stereoisomer | Potential Impact on Proteolytic Stability | Potential Impact on Receptor Binding Affinity | Potential Impact on Receptor Selectivity |

| All L-amino acids | Lower stability | Can be high or low depending on the target | Can be specific |

| Single D-amino acid substitution | Increased stability | Can be increased, decreased, or unchanged | Can be altered |

| Multiple D-amino acid substitutions | Significantly increased stability | Often significantly altered | Often significantly altered |

Rational Design Strategies for Optimizing Functional Potency

Rational design strategies aim to systematically modify the structure of a lead compound to enhance its desired properties, such as potency, selectivity, and stability. For this compound, several strategies could be employed to optimize its functional potency.

Research Applications of Bz 4 Oh Gly Dl His Dl Leu Oh As a Chemical Probe

Design and Application of Peptide-Based Probes for Molecular Imaging Research

Peptide-based probes are indispensable tools in molecular imaging, offering high specificity and affinity for their biological targets. nih.govnih.gov The design of such probes often involves conjugating a targeting peptide with an imaging moiety, such as a radionuclide or a fluorophore. nih.govccspublishing.org.cn The peptide component, in this case, Gly-DL-His-DL-Leu, directs the probe to a specific receptor or biomarker, while the benzoyl group can enhance its stability in biological systems. chemimpex.com The 4-hydroxyl group on the benzoyl moiety provides a potential site for conjugation with various imaging agents.

In the realm of nuclear medicine, peptide-based radiotracers are crucial for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov These methods offer high sensitivity for detecting disease-related biomarkers. nih.gov Bz(4-OH)-Gly-DL-His-DL-Leu-OH can be developed into a radiotracer by labeling it with a suitable radionuclide.

The selection of the radionuclide depends on the imaging modality. For PET imaging, positron-emitting isotopes such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F) are commonly used. ccspublishing.org.cnmdpi.com For SPECT, gamma-emitting isotopes like Technetium-99m (⁹⁹mTc) are often employed. nih.gov The labeling process would typically involve chelating the metallic radionuclide to the peptide, potentially via a chelating agent attached to the hydroxyl group or one of the amino acid residues.

Table 1: Potential Radionuclides for Labeling this compound

| Imaging Modality | Radionuclide | Key Characteristics |

| PET | Gallium-68 (⁶⁸Ga) | Short half-life (68 min), generator-produced. |

| PET | Fluorine-18 (¹⁸F) | Longer half-life (110 min), cyclotron-produced, allows for longer imaging times. mdpi.com |

| SPECT | Technetium-99m (⁹⁹mTc) | Readily available from a generator, favorable imaging energy (140 keV). nih.gov |

Once radiolabeled, this peptide-based probe could be used in preclinical studies to visualize and quantify the expression of its target receptor in animal models of disease, providing valuable diagnostic and therapeutic information.

Fluorescently labeled peptides are powerful tools for studying biological systems in vitro and ex vivo. beilstein-journals.org this compound can be transformed into a fluorescent probe by attaching a fluorophore. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties.

The hydroxyl group on the benzoyl moiety serves as a convenient handle for covalent attachment of a fluorophore. Common fluorophores used in biological imaging include fluorescein, rhodamine, and cyanine dyes. nih.gov These probes can be used in techniques such as fluorescence microscopy and flow cytometry to visualize the localization of the target molecule within cells and tissues. beilstein-journals.org For instance, a fluorescently labeled this compound could be used to track the internalization of its receptor on the cell surface.

Table 2: Examples of Fluorophores for Conjugation to this compound

| Fluorophore Family | Excitation (nm) | Emission (nm) | Key Features |

| Fluorescein | ~494 | ~518 | Bright green fluorescence, pH-sensitive. |

| Rhodamine | ~550 | ~570 | Bright red fluorescence, generally more photostable than fluorescein. nih.gov |

| Cyanine (e.g., Cy5) | ~650 | ~670 | Near-infrared emission, reduced background autofluorescence in biological samples. nih.gov |

This compound as a Tool for Biochemical Pathway Elucidation

Understanding the intricate network of biochemical pathways is fundamental to biology and medicine. Labeled versions of this compound can serve as valuable tools to trace and dissect these pathways. By introducing a detectable tag, such as a radioactive isotope or a fluorescent molecule, researchers can follow the journey of the peptide within a cell or organism.

For example, if the peptide is an inhibitor or substrate of a particular enzyme, a labeled version can be used to identify the enzyme's location, measure its activity, and identify other interacting proteins. This information is critical for understanding the role of the enzyme in a specific signaling cascade or metabolic pathway.

Utilization in Enzyme Assays and High-Throughput Screening Platforms

Enzyme assays are essential for drug discovery and diagnostics. nih.gov this compound can be designed as a substrate for a specific enzyme, where its cleavage results in a detectable signal. For instance, the peptide could be flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is separated from the quencher, leading to an increase in fluorescence.

This principle can be adapted for high-throughput screening (HTS) platforms, allowing for the rapid testing of large libraries of compounds for their ability to inhibit or activate the target enzyme. nih.govrsc.orgillinois.edu HTS is a cornerstone of modern drug discovery, and the development of robust and sensitive peptide-based assays is a key area of research. nih.govnih.gov

Contribution to Understanding Fundamental Biological Processes

Beyond its direct applications in imaging and assays, this compound can contribute to a deeper understanding of fundamental biological processes.

Many hormones are peptides, and they exert their effects by binding to specific receptors on the surface of cells. This compound, as a synthetic peptide, can be used as a model system to study peptide-hormone interactions. chemimpex.com By systematically modifying the peptide's structure, researchers can investigate the specific amino acid residues that are critical for receptor binding and activation. This can provide valuable insights into the mechanisms of hormone signaling and potentially lead to the development of new drugs that can modulate these pathways. chemimpex.com

Modulation of Immune Responses

The investigation of this compound and its analogs in immunology is a growing area of interest. Peptides with similar structures are utilized to understand hormone signaling and immune responses, with potential applications in the development of peptide-based therapeutics, particularly in oncology and immunology. chemimpex.com The constituent amino acids, histidine and leucine (B10760876), are known to play significant roles in immune cell function and signaling pathways.

Histidine has been suggested to influence the behavior of immune cells within the tumor microenvironment, potentially through the regulation of redox state and metabolic flux. nih.gov Leucine is crucial for T-cell proliferation and metabolic fitness, activating the mTORC1 and c-Myc pathways which are central to protein synthesis and the differentiation of effector T-cells. nih.gov

Recent studies have delved into the specific mechanisms of leucine's immunomodulatory effects. For instance, the catabolism of leucine in the cytosol of T-cells, mediated by the enzyme BCAT1, has been shown to be critical for Th17 responses, a key component of inflammatory processes. nih.gov Inhibition of this pathway can attenuate the production of the pro-inflammatory cytokine IL-17. nih.gov A metabolite of leucine, β-hydroxy-β-methylbutyrate (HMB), is generated through this pathway and plays a role in regulating the mTORC1-HIF1α signaling cascade, which is also essential for IL-17 production. nih.gov

The incorporation of D-amino acids, such as DL-Histidine and DL-Leucine, can enhance the stability of peptides, a valuable attribute for therapeutic candidates. mdpi.com For example, the addition of a D-leucine residue to a brevinin-1 peptide significantly enhanced its antibacterial and anticancer activities while reducing cytotoxicity to normal cells. mdpi.com This suggests that this compound could serve as a stable probe to investigate immune pathways.

Table 1: Immunomodulatory Roles of Leucine and its Metabolites

| Component | Biological Process | Effect on Immune Cells | Signaling Pathway Involved |

|---|---|---|---|

| Leucine | T-cell Activation | Promotes proliferation and differentiation of effector T-cells. nih.gov | mTORC1, c-Myc nih.gov |

| Leucine Catabolism | Th17 Response | Essential for IL-17 production. nih.gov | Cytosolic leucine catabolism via BCAT1. nih.gov |

Role in Amino Acid Metabolism Research

This compound is also a pertinent chemical probe for research into amino acid metabolism. The individual amino acids within its structure, particularly leucine, are central to various metabolic processes. Leucine is an essential amino acid that must be obtained from the diet and plays a crucial role beyond being a simple building block for proteins. nih.gov

Leucine is a well-established activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, proliferation, and survival through its control over protein synthesis and metabolism. This makes leucine a key player in the anabolic effects on muscle and other tissues. Research has shown that leucine's influence on insulin signaling is also mediated through the mTOR pathway.

The metabolic fate of leucine is complex; it can be incorporated into proteins or broken down, primarily in the mitochondria of skeletal muscle. This breakdown process begins with a transamination reaction. An alternative metabolic pathway for leucine exists in the liver and other tissues, leading to the production of HMB, a metabolite with its own biological activities.

Given that this compound contains leucine, it can be used as a tool to study these metabolic pathways. Researchers utilize compounds like Benzoyl-DL-leucine to investigate enzyme interactions and metabolic pathways, contributing to a deeper understanding of cellular processes. chemimpex.com The benzoyl group can enhance the stability and bioavailability of the peptide, making it a useful probe for in vivo and in vitro studies.

Table 2: Key Aspects of Leucine Metabolism

| Feature | Description | Relevance in Research |

|---|---|---|

| Essential Amino Acid | Cannot be synthesized by the body and must be obtained from the diet. nih.gov | Used in studies of nutritional requirements and metabolic diseases. |

| mTORC1 Activation | Leucine is a potent activator of the mTORC1 signaling pathway. | Investigating protein synthesis, cell growth, and insulin signaling. |

| Anabolic Effects | Promotes muscle protein synthesis. | Research into sarcopenia, cachexia, and athletic performance. |

| Metabolic Pathways | Catabolized in skeletal muscle mitochondria or converted to HMB in the liver. | Studying enzyme kinetics and metabolic regulation. |

Advanced Analytical Methodologies for Comprehensive Characterization of Bz 4 Oh Gly Dl His Dl Leu Oh

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic peptides. waters.comnih.gov It provides highly accurate mass measurements, which are critical for confirming the elemental composition of Bz(4-OH)-Gly-DL-His-DL-Leu-OH and for identifying impurities.

Structural Confirmation: The primary application of HRMS in this context is the verification of the peptide's molecular weight. The high mass accuracy of HRMS allows for the confident determination of the elemental formula. For this compound, the expected monoisotopic mass can be calculated and compared against the experimentally determined value, typically with a mass error in the low parts-per-million (ppm) range.

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. nih.gov Through controlled fragmentation of the parent ion, a series of b- and y-ions are generated, which correspond to fragments of the peptide backbone. The mass difference between consecutive ions in a series allows for the identification and sequencing of the amino acid residues.

Purity Assessment: HRMS is also a powerful technique for impurity profiling. waters.combiopharmaspec.com During peptide synthesis, several impurities can arise, including deletion sequences, insertion sequences, and by-products from incomplete deprotection. almacgroup.com HRMS can detect and identify these impurities, even at low levels, based on their accurate mass. The high resolution of the technique allows for the separation of isobaric impurities, which have the same nominal mass but different elemental compositions.

A summary of expected HRMS data for this compound is presented in Table 1.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C27H32N6O7 |

| Monoisotopic Mass | 552.2333 Da |

| Major MS/MS Fragments | y-ions, b-ions corresponding to the peptide sequence |

| Common Impurities | Deletion sequences (e.g., Bz(4-OH)-Gly-DL-His-OH), Incomplete deprotection products |

Chromatographic Techniques for Isolation, Purification, and Isomer Separation

Chromatographic techniques are central to the isolation, purification, and analysis of synthetic peptides, including the separation of their stereoisomers. nih.govwaters.com

Isolation and Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the purification and purity assessment of synthetic peptides. almacgroup.comnih.gov The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the gradient elution, high-purity this compound can be obtained. Ultra-high-performance liquid chromatography (UHPLC) offers improved resolution and faster analysis times compared to conventional HPLC. almacgroup.comwaters.com

Isomer Separation: The presence of DL-histidine and DL-leucine in the peptide sequence results in a mixture of diastereomers. These diastereomers can have different biological activities and must be separated and characterized. While RP-HPLC can sometimes separate diastereomers due to subtle differences in their hydrophobicity and secondary structure, more specialized techniques are often required. nih.govresearchgate.net

Chiral chromatography is the definitive method for separating enantiomers and diastereomers. waters.comchiraltech.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the different isomers, leading to their separation. The choice of the CSP and mobile phase is critical for achieving optimal resolution.

Table 2 outlines a potential chromatographic approach for the analysis of this compound.

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| RP-UHPLC | C18 | Acetonitrile/Water with 0.1% TFA | Purity assessment and quantification |

| Chiral HPLC | Chiral Stationary Phase (e.g., Cinchona alkaloid-derived) | Methanol/Water with additives | Separation and quantification of diastereomers |

X-ray Crystallography for Atomic-Level Structure Determination of Peptide-Target Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.gov For peptides, this technique is particularly valuable for elucidating the conformation of the peptide when bound to its biological target, such as a protein or enzyme. pepdd.comnih.gov

The process involves crystallizing the peptide-target complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide and its target can be determined. This provides detailed insights into the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur upon binding. pepdd.com

For this compound, obtaining a high-resolution crystal structure of its complex with a target protein would be invaluable for structure-based drug design efforts. The information gained could guide the optimization of the peptide's affinity and selectivity.

A summary of the data obtained from an X-ray crystallography experiment is presented in Table 3.

Table 3: Representative X-ray Crystallography Data for a Peptide-Target Complex

| Parameter | Typical Value/Information |

|---|---|

| Resolution | 1.5 - 3.0 Å |

| Space Group | e.g., P212121 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Structural Information | Peptide conformation, Binding site interactions, Solvent structure |

Cryo-Electron Microscopy (Cryo-EM) for Large Peptide-Complex Structures

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large biomolecular complexes in their near-native state. americanpeptidesociety.orgnih.gov Unlike X-ray crystallography, Cryo-EM does not require the crystallization of the sample, which can be a significant bottleneck for large and flexible complexes. americanpeptidesociety.orgformulationbio.com

The sample is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. americanpeptidesociety.orgformulationbio.com Thousands of images of individual particles are collected and then computationally averaged to generate a three-dimensional reconstruction of the complex. Recent advances in detector technology and image processing have enabled Cryo-EM to achieve near-atomic resolution for a wide range of samples. nih.gov

Table 4 summarizes the key aspects of a Cryo-EM analysis.

Table 4: Overview of Cryo-Electron Microscopy Analysis for a Large Peptide Complex

| Step | Description |

|---|---|

| Sample Preparation | The peptide-target complex is vitrified in a thin layer of ice. |

| Data Collection | A large number of 2D projection images are collected using a cryo-electron microscope. |

| Image Processing | 2D images are classified and aligned to generate a 3D reconstruction. |

| Structural Information | 3D density map of the complex, fitting of atomic models. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bz(4-OH)-Gly-DL-His-DL-Leu-OH, and how are racemic mixtures (DL-forms) addressed during purification?

- Methodology : Solid-phase peptide synthesis (SPPS) is typically employed, using Fmoc/t-Bu protection strategies. Racemic DL-amino acids (e.g., DL-His, DL-Leu) require chiral chromatography or enzymatic resolution to separate enantiomers. For example, reverse-phase HPLC with chiral columns (e.g., Chiralpak® IA) can resolve DL-forms . Post-synthesis, purification involves gradient elution (acetonitrile/water with 0.1% TFA) and lyophilization.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology : Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation and NMR (1H/13C) to verify benzoyl (Bz) and hydroxyl (4-OH) group positions. Purity ≥95% is assessed via analytical HPLC (C18 column, 220 nm detection) . DL-configuration validation may require circular dichroism (CD) or X-ray crystallography if enantiomerically pure fractions are isolated .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA HCS guidelines (29 CFR 1910):

- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact (H315/H319 hazards).

- Work under fume hoods to prevent inhalation (H335 risk).

- Store at -20°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in different assay systems be systematically analyzed?

- Methodology :

- Experimental Design : Replicate assays under standardized conditions (pH, temperature, solvent). For example, compare cytotoxicity (MTT assay) in renal proximal tubular cells vs. cancer cell lines, controlling for ROS interference .

- Data Normalization : Use internal controls (e.g., housekeeping genes for qPCR) and statistical tools (ANOVA with post-hoc Tukey test) to identify outliers.

- Mechanistic Studies : Employ molecular docking to assess binding affinity variability to targets like mTOR or PI3K, which may explain differential effects .

Q. What strategies optimize the solubility and stability of this compound in aqueous buffers for in vivo studies?

- Methodology :

- Solubility Screening : Test co-solvents (DMSO ≤5% v/v) or surfactants (Tween-80) in PBS (pH 7.4). Pre-solubilize in organic solvents (e.g., acetonitrile) for stock solutions .

- Stability Assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. For oxidation-prone residues (e.g., His), add antioxidants (0.1% ascorbic acid) .

Q. How can computational tools like DL-Learner frameworks enhance the design of this compound derivatives with improved pharmacokinetic properties?

- Methodology :

- Structure-Activity Relationship (SAR) Modeling : Use QSAR platforms (e.g., MOE, Schrödinger) to predict logP, bioavailability, and metabolic stability.

- Ontology-Based Learning : Apply DL-Learner algorithms to integrate biological pathway data (e.g., KEGG, Reactome) and prioritize derivatives targeting specific pathways (e.g., autophagy or apoptosis) .

Q. What experimental controls are essential when investigating synergistic effects of this compound with other bioactive peptides?

- Methodology :

- Dose-Response Matrix : Use a checkerboard assay to identify additive/synergistic interactions (calculated via Combination Index <1).

- Negative Controls : Include scrambled peptide sequences and vehicle-only treatments.

- Pathway Inhibition : Co-administer inhibitors (e.g., LY294002 for PI3K) to validate mechanistic synergy .

Data Contradiction & Troubleshooting

Q. How should researchers address batch-to-batch variability in this compound synthesis impacting experimental reproducibility?

- Methodology :

- Quality Control : Implement in-process checks (e.g., mid-synthesis LC-MS) and standardize coupling reagents (HOBt/DIC).

- Documentation : Record reaction parameters (temperature, resin swelling time) and raw analytical data in FAIR-compliant repositories .

Q. What advanced techniques resolve discrepancies in reported cytotoxic vs. cytoprotective effects of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.